Aporphine
Overview
Description
Aporphine is an alkaloid with the chemical formula C17H17N . It forms the core chemical structure of the aporphine alkaloids, a subclass of quinoline alkaloids . Aporphine alkaloids are naturally occurring chemical compounds from the group of alkaloids. After the benzylisoquinoline alkaloids, they are the second largest group of isoquinoline alkaloids .
Synthesis Analysis
Aporphine can be synthesized in a seven-step reaction . The method by which the central aporphine ring structure is constructed in nature is exemplified by the biosynthesis of bulbocarpin . First, reticuline 1 is oxidized, resulting in a mesomery-stabilized diradical with the boundary structures 2a and 2b. Cyclization results in a fourth six-membered ring, corytuberin 3, which then dehydrates to bulbocapnin 4 .
Molecular Structure Analysis
The structure of aporphine alkaloid is based on the 4H-dibenzo [de, g] quinoline structure and the N-methyl derivative . It can exist in either of two enantiomeric forms, ®-aporphine and (S)-aporphine .
Chemical Reactions Analysis
A series of aporphines conjugated with an N-benzylpyridinium moiety through an amide-bond linkage were synthesized and evaluated for their acetylcholinesterase (AChE) inhibitory activity . The conjugation of the N-benzylpyridinium group significantly enhanced the AChE inhibitory activity of the core aporphine .
Physical And Chemical Properties Analysis
Aporphine is an alkaloid with the chemical formula C17H17N . It is the core chemical substructure of the aporphine alkaloids, a subclass of quinoline alkaloids .
Scientific Research Applications
Cytotoxic and Antitumor Potential
- Anticancer Applications : Aporphine alkaloids, with over 500 isolated compounds from various plant families, display potent cytotoxic activities. They are being explored for the development of anticancer agents. The mechanisms of action include interactions with DNA-manipulating enzymes such as polymerases and topoisomerases, making them promising candidates for cancer treatment (Stévigny, Bailly, & Quetin-Leclercq, 2005).
Antitrypanosomal Activity and Interaction with DNA and Topoisomerases
- Against Trypanosomiasis : Alkaloids from Cassytha filiformis, a parasitic plant, contain aporphine alkaloids which have shown activity against Trypanosoma brucei brucei. These compounds also demonstrate cytotoxic effects on cancer cells and interact with DNA, behaving as intercalating agents. This activity could partly explain their effects on cancer cells and trypanosomes (Hoet, Stévigny, Block, Opperdoes, Colson, Baldeyrou, Lansiaux, Bailly, & Quetin-Leclercq, 2004).
Pharmacological Properties
- Therapeutic Uses : Apomorphine, an aporphine derivative, is notable for its broad receptor activation, including dopamine, serotonin, and adrenergic receptors. It is utilized in veterinary medicine to induce vomiting in dogs and in human medicine for treating various conditions such as addiction, erectile dysfunction, and Parkinson's disease. Recently, its potential role in Alzheimer’s disease treatment has been suggested (Ribaric, 2012).
Inhibitory Activities on Monoaminergic Systems and Ion Channels
- Neuropharmacological Effects : Aporphine alkaloids impact dopaminergic, noradrenergic, and serotonergic activities, along with effects on ion channels and enzymes. This highlights their potential as CNS ligands with applications in treating various neurological disorders (Cassels & Asencio, 2008).
Antioxidant and Anti-diabetic Activities
- Metabolic Syndrome and Diabetes : Aporphine alkaloids from Nelumbo nucifera Gaertn leaves show significant pharmacological activities, including anti-diabetic, anti-obesity, and antioxidant effects. These compounds can significantly increase glucose consumption in adipocytes, suggesting their potential in managing metabolic syndrome and diabetes (Ma, Wang, Chu, Zhang, Wang, Wang, & Li, 2014).
Ligands for Serotonin Receptors
- Serotonergic Ligands : Aporphine alkaloids demonstrate significant affinity for serotonin receptors, indicating their potential as serotonergic ligands. This suggests their application in the development of treatments for disorders related to the serotonin system (Kapadia & Harding, 2016).
Safety And Hazards
Apomorphine, a specific type of aporphine, is used in the treatment of Parkinson’s disease. It is a potent emetic and should not be administered without an antiemetic such as domperidone . The emetic properties of apomorphine are exploited in veterinary medicine to induce therapeutic emesis (vomiting) in canines that have recently ingested toxic or foreign substances .
Future Directions
Apomorphine is the oldest dopaminergic drug available for Parkinson’s disease, and—to date—it remains the only drug with efficacy comparable to that of levodopa . Subcutaneous apomorphine, delivered as a continuous infusion or as intermittent injections, has proven well-tolerated and effective . Several alternative routes to simplify delivery of the drug have been tested, and some are in active clinical development .
properties
IUPAC Name |
6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N/c1-18-10-9-12-6-4-8-15-14-7-3-2-5-13(14)11-16(18)17(12)15/h2-8,16H,9-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKUYNBAFQJRDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C3C1CC4=CC=CC=C4C3=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80895017 | |
Record name | 5,6,6a,7-tetrahydro-6-methyl-4H-Dibenzo(de,g)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80895017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aporphine | |
CAS RN |
478-57-9 | |
Record name | Aporphine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=478-57-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aporphine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000478579 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,6,6a,7-tetrahydro-6-methyl-4H-Dibenzo(de,g)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80895017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | APORPHINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13NS2KTD6H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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